molecular formula C15H10FNO3 B6400632 2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261893-90-6

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6400632
CAS RN: 1261893-90-6
M. Wt: 271.24 g/mol
InChI Key: OOLOQEFJVPCYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C11H7FNO3 and a molecular weight of 219.17 g/mol. This compound is synthesized via a multi-step process and has been used as a reagent in numerous scientific studies.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is widely used in scientific research as a reagent. It is used in the synthesis of various compounds such as 2-butenyl-5-methoxybenzoic acid, 4-chloro-2-fluorobenzoic acid, and 2-chloro-5-methoxybenzoic acid. It is also used in the synthesis of various pharmaceuticals such as quinacrine and mefloquine. In addition, it is used in the synthesis of various dyes and pigments.

Mechanism of Action

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) acts as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6). CYP2B6 is an enzyme involved in the metabolism of various drugs and other compounds. It is also involved in the metabolism of certain hormones. The inhibition of CYP2B6 by 2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) results in the inhibition of the metabolism of the drugs and other compounds that are metabolized by this enzyme.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-ulcer and anti-allergic effects. Furthermore, it has been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easily synthesized. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is non-toxic and can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents. In addition, it is not very soluble in alcohols and other polar solvents.

Future Directions

There are a number of potential future directions for 2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%). One potential direction is the development of new pharmaceuticals that utilize this compound as an active ingredient. Another potential direction is the development of new compounds that utilize this compound as a reagent. In addition, this compound could be used in the development of new dyes and pigments. Finally, this compound could be used in the development of new anti-inflammatory, anti-tumor, and anti-oxidant agents.

Synthesis Methods

2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is synthesized via a multi-step process. The first step involves the reaction of 5-cyano-2-fluorobenzoic acid with sodium hydroxide in an aqueous solution. This reaction produces 2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid and sodium fluoride as the by-products. The second step involves the reaction of the 2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid with methanol in an aqueous solution. This reaction produces 2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid and methanol as the by-products. The final step involves the purification of the 2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid via recrystallization.

properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-10-3-4-11(13(7-10)15(18)19)12-6-9(8-17)2-5-14(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOQEFJVPCYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689811
Record name 5'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-90-6
Record name 5'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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